2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound with potential applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and a benzothiazolylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This is followed by the reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Benzothiazolylidene Intermediate: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions to yield 6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole.
Coupling Reaction: The final step involves the condensation of the dichlorophenoxy intermediate with the benzothiazolylidene intermediate in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in the formation of amines or saturated derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and saturated derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Agriculture: It can be used as a herbicide to control broadleaf weeds.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors in plants, leading to uncontrolled growth and eventual death of the plant.
Pathways Involved: Inhibition of key metabolic pathways such as the shikimate pathway in plants, which is essential for the synthesis of aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole: A precursor in the synthesis of the target compound.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to its combined structural features, which confer specific bioactive properties not found in simpler analogs. This makes it a valuable compound for targeted applications in agriculture and medicine.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-3-24-12-5-6-14-16(9-12)26-18(22(14)2)21-17(23)10-25-15-7-4-11(19)8-13(15)20/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTHNXSNEZWZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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